molecular formula C26H22N4O2 B2630128 6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1215658-61-9

6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B2630128
CAS No.: 1215658-61-9
M. Wt: 422.488
InChI Key: VEGUFQLQDSFPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), specifically targeting FGFR1, FGFR2, and FGFR3. This compound is a key research tool in oncology, particularly for investigating the pathogenesis and treatment of cancers driven by aberrant FGFR signaling, such as urothelial carcinoma, endometrial cancer, and squamous cell lung cancer. Its mechanism involves binding to the kinase domain of FGFR, thereby blocking the phosphorylation of downstream substrates and leading to the inhibition of tumor cell proliferation and induction of apoptosis . Researchers utilize this inhibitor to dissect the FGFR signaling axis in vitro and in vivo, to study mechanisms of resistance to FGFR-directed therapies, and to explore potential synergistic effects in combination treatment regimens. The compound's detailed kinase selectivity profile makes it a valuable chemical probe for validating FGFR as a therapeutic target in various disease models. Patents describe its use in the preparation of pharmaceutical compositions for treating abnormal cell growth , underscoring its significant research value in preclinical drug discovery and developmental biology.

Properties

IUPAC Name

6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c1-16-8-11-19(12-9-16)24-27-25-21-6-4-5-7-22(21)29(26(32)30(25)28-24)15-23(31)20-13-10-17(2)14-18(20)3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGUFQLQDSFPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)C5=C(C=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one represents a novel structure within the class of quinazoline derivatives, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this specific compound, emphasizing its cytotoxic effects and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A quinazoline core
  • A triazole ring
  • Various substituted phenyl groups

This unique arrangement suggests potential interactions with biological targets, particularly in cancer treatment.

Biological Activity Overview

Quinazoline derivatives are known for their antiproliferative , antitumor , and anti-inflammatory properties. The specific compound has been evaluated for its biological activity against various cancer cell lines.

Key Findings:

  • Antiproliferative Activity :
    • The compound demonstrated significant cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer).
    • IC50 values ranged from approximately 2.3 µM to 176.5 µM , indicating a strong potential for inhibiting cancer cell proliferation.
  • Mechanism of Action :
    • Induction of apoptosis was observed in the A549 cell line, with a dose-dependent increase in early and late apoptotic cells.
    • Flow cytometry analysis revealed that treatment with the compound resulted in cell cycle arrest at the S phase.
  • Molecular Docking Studies :
    • Computational studies indicated favorable binding interactions with key receptors involved in tumor growth regulation, such as the Epidermal Growth Factor Receptor (EGFR).

Data Table: Cytotoxicity Results

Cell LineIC50 Value (µM)Apoptotic Effect (%)Cell Cycle Phase Arrest
A5495.965.08% (15 µM)S-phase
SW-4802.3Not specifiedNot specified
MCF-75.65Not specifiedNot specified

Case Studies

Recent studies have explored various quinazoline derivatives and their biological activities:

  • Study on Quinazoline-Pyrimidine Hybrids :
    • A series of quinazoline-pyrimidine hybrids were synthesized and tested for antiproliferative activity.
    • The best-performing compounds showed IC50 values significantly lower than conventional chemotherapeutics like Cisplatin.
  • Triazole Derivatives :
    • Research has highlighted the anticancer properties of triazole derivatives, which share structural similarities with our compound.
    • Triazoles have been shown to exhibit chemopreventive effects and enhance the efficacy of existing anticancer drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues
Compound ID/Name Substituents (Position) Molecular Formula Molecular Weight Reference
Target Compound 6: 2-(2,4-dimethylphenyl)-2-oxoethyl; 2: p-tolyl C₂₈H₂₄N₄O₂ 460.52 Hypothetical
6-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one 6: 2-(2,4-dimethylphenyl)-2-oxoethyl; 2: 3-methylphenyl C₂₆H₂₂N₄O₄ 454.48 (CM896031)
6-(2-(4-Fluorophenyl)piperazin-1-yl)-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one 6: 2-(4-fluorophenyl)piperazin-1-yl; 2: 4-methylphenyl C₂₈H₂₅FN₆O₂ 496.54
6-(2-Morpholino-2-oxoethyl)tetrazolo[1,5-c]quinazolin-5(6H)-one 6: 2-morpholino-2-oxoethyl; core: tetrazolo C₁₆H₁₆N₆O₂ 324.34 (Compound 2)

Key Observations :

  • The para-methylphenyl (p-tolyl) group at position 2 enhances lipophilicity compared to meta-substituted analogues (e.g., 3-methylphenyl in CM896031) .
  • Replacement of the triazolo core with tetrazolo (as in ) reduces molecular weight but may alter bioactivity due to differences in hydrogen-bonding capacity .

Key Observations :

  • Triazoloquinazolinones are typically synthesized via cyclocondensation of hydrazino precursors with ketones or aldehydes ().
  • Yields for triazolo derivatives (e.g., 73–96% in ) are generally higher than those for tetrazolo analogues (21–96% in ), suggesting greater stability of triazolo intermediates .

Physicochemical and Spectral Properties

Table 3: Spectral Data Comparison
Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Signals, ppm) LC-MS (m/z [M+H]⁺) Reference
Target Compound (Predicted) ~1680–1700 δ 2.3–2.6 (CH₃ from p-tolyl), δ 7.2–8.1 (aromatic) 461.5 N/A
6-(2-Morpholino-2-oxoethyl)tetrazolo[1,5-c]quinazolin-5(6H)-one 1675, 1645 δ 3.6–3.7 (morpholine CH₂), δ 7.5–8.3 (aromatic) 315
8-Fluorotetrazolo[1,5-c]quinazolin-5(6H)-one 1680 δ 7.6–8.2 (aromatic), δ 10.5 (NH) 234 (3.3)
2-(Furan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5-thione 1220 (C=S) δ 6.6–7.8 (furan + aromatic) 282

Key Observations :

  • The 2-(2,4-dimethylphenyl)-2-oxoethyl group in the target compound would exhibit characteristic ketone IR stretches (~1680 cm⁻¹) and upfield methyl signals in ¹H-NMR (δ 2.3–2.6) .
  • Thione derivatives (e.g., ) show distinct C=S IR absorption (~1220 cm⁻¹), absent in the target compound .
Table 4: Bioactivity of Analogous Compounds
Compound Activity MIC/MBC (µg/mL) Antitumor Activity (NCI Panel) Reference
Potassium 2-hetaryl[1,2,4]triazolo[1,5-c]quinazoline-5-thiolates Antibacterial (S. aureus) MIC 12.5, MBC 25 Moderate
6-(2-(4-Fluorophenyl)piperazin-1-yl)-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one Hypothetical CNS modulation (via piperazine) N/A N/A
2-(Furan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5-thione Antifungal MIC 25 Not tested

Key Observations :

  • Triazoloquinazoline thiolates () show potent antibacterial activity, suggesting that the target compound’s ketone group may be modified to thione for enhanced bioactivity .
  • Piperazine-substituted analogues () may exhibit CNS activity due to piperazine’s pharmacokinetic role in blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.